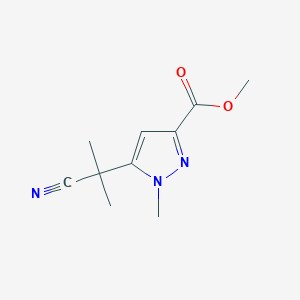
methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyano group, a methyl group, and a carboxylate ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
The synthesis of methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of basic catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these reactions include phenacyl bromide, triethylamine, and aromatic amines . For example, the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties . In medicine, it is explored for its potential use in drug development and as a therapeutic agent . Additionally, this compound is used in the agrochemical industry for the development of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Methyl 5-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as 1-cyano-1-methylethylmethyl (4-pyridinyl)dithiocarbamate and 2-(1-cyano-1-methylethyl)azocarboxamide . These compounds share structural similarities, such as the presence of a cyano group and a heterocyclic ring. each compound has unique properties and applications. For instance, 1-cyano-1-methylethylmethyl (4-pyridinyl)dithiocarbamate is used as a RAFT agent in polymerization reactions, while 2-(1-cyano-1-methylethyl)azocarboxamide is studied for its thermal decomposition behavior .
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 5-(2-cyanopropan-2-yl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,6-11)8-5-7(9(14)15-4)12-13(8)3/h5H,1-4H3 |
Clé InChI |
KHIBETXVBQVBQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=CC(=NN1C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


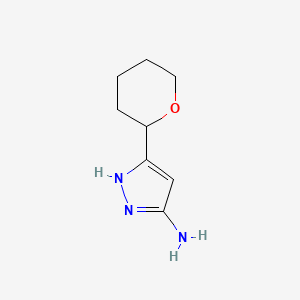
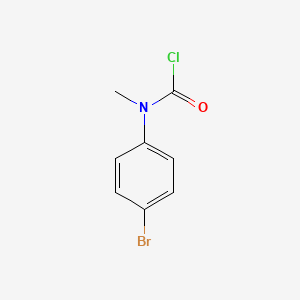
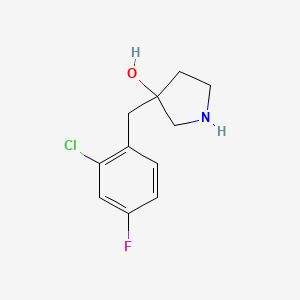
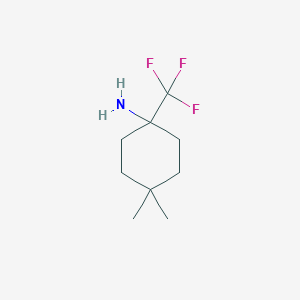

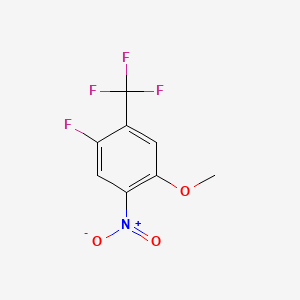

![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

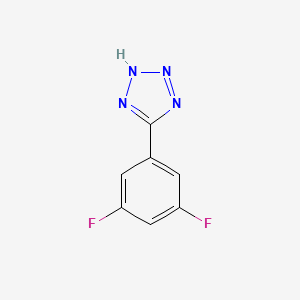
![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)
